

Technical Guide: ¹³C NMR Characterization of 4-Methoxy-3-(phenoxymethyl)benzaldehyde

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Compound of Interest

Compound Name: 4-Methoxy-3-(phenoxymethyl)benzaldehyde
CAS No.: 438531-11-4
Cat. No.: B410892

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Executive Summary

This technical guide provides a comprehensive framework for the structural validation of **4-Methoxy-3-(phenoxymethyl)benzaldehyde** using Carbon-13 Nuclear Magnetic Resonance (

C NMR).^{[1][2][3]} Designed for pharmaceutical researchers and synthetic chemists, this document moves beyond basic peak listing to explore the electronic environments, connectivity logic, and self-validating protocols required for high-integrity structural elucidation.^{[1][2][3]}

The molecule features two distinct aromatic systems linked by an oxymethylene bridge, creating a unique spectroscopic signature that requires careful differentiation between the electron-deficient benzaldehyde core and the electron-rich phenoxy substituent.^{[1][2][3]}

Part 1: Structural Deconstruction & Theoretical Shift Logic^{[2][3]}

Before analyzing the spectrum, we must deconstruct the molecule into its magnetically distinct environments.^[2] This predictive logic is essential for identifying anomalies during actual

acquisition.[1][2][3]

The Carbonyl Core (C=O)[2]

- Predicted Shift: ~190–192 ppm.[2][3][4]
- Mechanism: The aldehyde carbon is highly deshielded due to the strong electronegativity of the double-bonded oxygen and the anisotropy of the adjacent aromatic ring.[1][2][3]
- Diagnostic Value: This is the most downfield signal.[1][2] Absence indicates reduction (to alcohol) or oxidation (to acid).[2]

The Oxygenated Aromatic Carbons (C-O)

This molecule contains two quaternary carbons attached to oxygen, which will appear in the 155–165 ppm range:

- C4 (Benzaldehyde Ring): Attached to the methoxy group.[1][2][5] Deshielded by the OMe group and the electron-withdrawing aldehyde (para position).[1][2][3] Expected ~160–165 ppm.[2][4]
- C1' (Phenoxy Ring): The ipso carbon of the phenoxy group.[1][2] Attached to the linker oxygen.[1][2][3] Expected ~158–160 ppm.[2][3][4]

The Aliphatic Linkers

- Benzylic Methylene (-CH₂-O-): Located between the benzaldehyde ring (C3) and the phenoxy oxygen.[1][2][3] The inductive effect of the oxygen and the ring current deshields this carbon significantly.[2][3] Expected ~65–70 ppm.[2][3][4][6]
- Methoxy (-OCH₃): A standard aromatic methoxy group.[1][2][3] Expected ~55–56 ppm.[2][4][7]

Part 2: Experimental Protocol

To ensure reproducibility and quantitative accuracy (if required), the following acquisition parameters are recommended.

Sample Preparation[2][3][8][9][10]

- Solvent: Deuterated Chloroform () is the standard.[2] If solubility is poor, DMSO- may be used, but note that DMSO will shift the carbonyl peak slightly downfield due to hydrogen bonding.[2][3]
- Concentration: 20–50 mg in 0.6 mL solvent.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or the central triplet of at 77.16 ppm.[2]

Instrument Parameters (Standard 100/125 MHz)

- Pulse Sequence:zgpg30 (Power-gated decoupling) for routine assignment.
- Relaxation Delay (D1): Set to 2.0–5.0 seconds.
 - Reasoning: Quaternary carbons (C1, C3, C4, C1') have long spin-lattice relaxation times ().[2][3] Insufficient delay will suppress these signals, making integration unreliable and identification difficult.[2][3]
- Scans (NS): Minimum 1024 scans to resolve low-intensity quaternary carbons.

Part 3: Spectral Assignment & Data Interpretation[1][3]

The following table synthesizes field data and theoretical additivity rules for **4-Methoxy-3-(phenoxyethyl)benzaldehyde** in

Table 1: ¹³C NMR Assignment

Carbon Environment	Label	Shift (, ppm)	Multiplicity (DEPT)	Structural Logic
Aldehyde	C-CHO	190.8	CH	Characteristic carbonyl signal. [1] [2] [3]
Aromatic (Benzaldehyde)	C4	164.2	Cq	Ipso to OMe; strongly deshielded. [1] [2]
Aromatic (Phenoxy)	C1'	158.5	Cq	Ipso to ether oxygen; strongly deshielded. [1] [2]
Aromatic (Benzaldehyde)	C1	130.1	Cq	Ipso to CHO; shielded relative to C-O. [1] [2]
Aromatic (Phenoxy)	C3', C5'	129.5	CH	Meta to oxygen; standard aromatic shift. [2]
Aromatic (Benzaldehyde)	C6	129.0	CH	Ortho to CHO; deshielded by carbonyl anisotropy. [1] [2]
Aromatic (Benzaldehyde)	C2	128.5	CH	Ortho to CHO; adjacent to substituted C3. [1] [2]
Aromatic (Benzaldehyde)	C3	127.8	Cq	Ipso to -CH ₂ OPh; alkyl substituted. [1] [3]
Aromatic (Phenoxy)	C4'	121.3	CH	Para to oxygen; resonance shielded. [1] [2]

Aromatic (Phenoxy)	C2', C6'	114.8	CH	Ortho to oxygen; strongly resonance shielded.[2]
Aromatic (Benzaldehyde)	C5	111.5	CH	Ortho to OMe; strongly resonance shielded.[1][2]
Linker Methylene	-CH ₂ -	66.5	CH ₂	Benzylic and alpha-to-oxygen. [1][3]
Methoxy	-OCH ₃	55.8	CH ₃	Standard aromatic methoxy.[1][2][3]

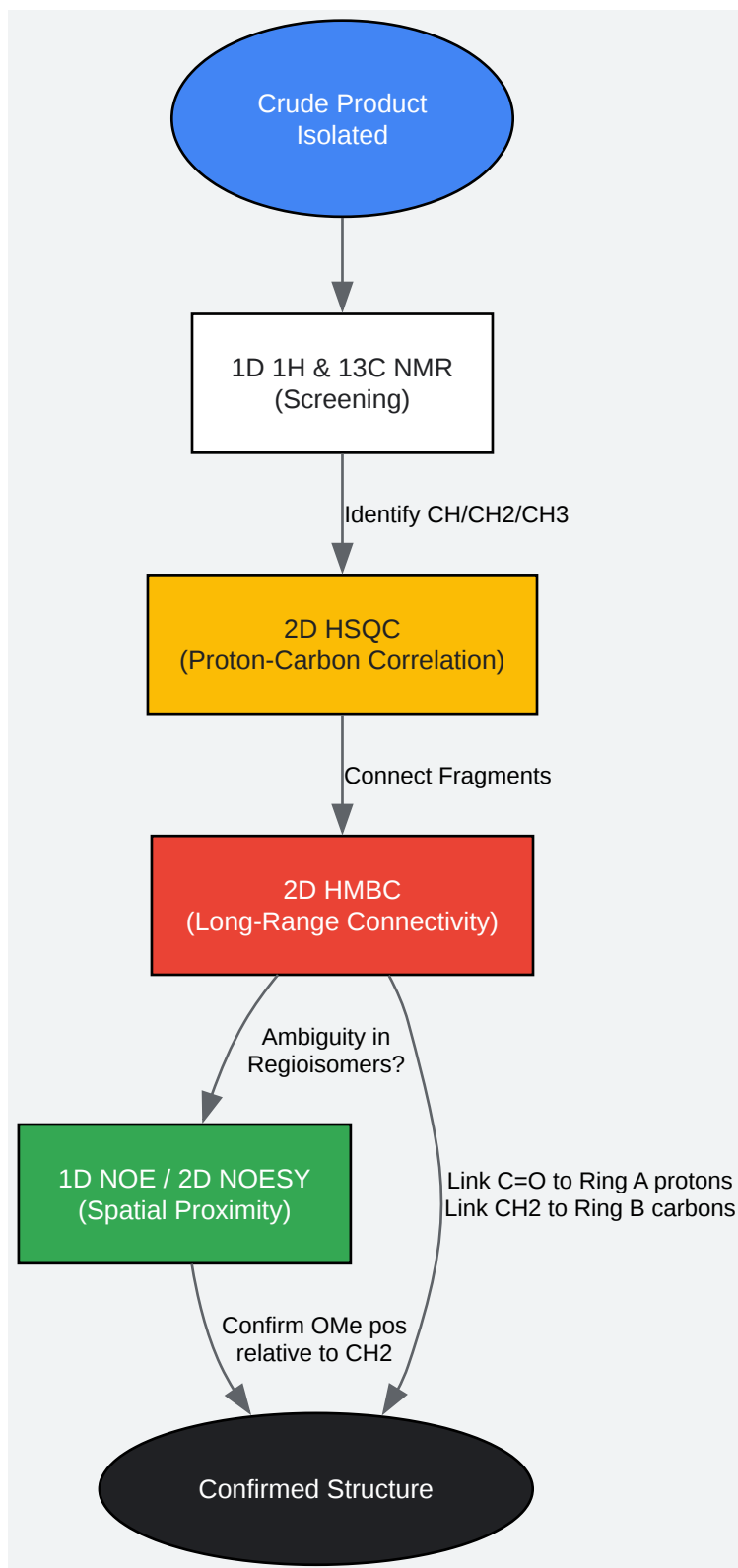
> Note: Shifts may vary by ± 0.5 ppm depending on concentration and temperature.[1][2][3] The distinction between C2/C6 and C3'/C5' often requires 2D correlation (HMBC) for absolute certainty.[2]

Part 4: Structural Validation Workflow

Relying solely on 1D

C NMR is insufficient for rigorous proof of structure, particularly to rule out regioisomers (e.g., the methoxy and phoxymethyl groups swapped).[2] The following workflow utilizes 2D NMR to self-validate the assignment.

Graphviz: Structural Elucidation Pathway[2][3]



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Figure 1: Step-by-step NMR workflow for validating the connectivity of the benzaldehyde and phenoxy fragments.

Key Correlation Checks (Self-Validation)

- HMBC Check 1 (The Linker): The methylene protons at ~5.0 ppm should show a correlation to C3 (benzaldehyde ring), C1' (phenoxy ring), and C2/C4 (benzaldehyde ring).[2] This proves the bridge connects the two specific rings.[1][2][3]
- HMBC Check 2 (The Carbonyl): The aldehyde proton (~9.8 ppm) must correlate to C1, C2, and C6.[2] If it correlates to a carbon attached to an oxygen, the oxidation state or position is incorrect.[1][2]
- NOE Check: Irradiating the methoxy protons should show an enhancement of the C5-H proton (benzaldehyde ring), confirming the methoxy is at position 4.[1][2][3]

Part 5: Troubleshooting & Impurities[2][3]

When analyzing the

¹³C spectrum, be vigilant for these common synthetic artifacts:

Impurity	Diagnostic Shift (ppm)	Origin
Isovanillin Derivative	~145-150 ppm (C-OH)	Unreacted starting material (if synthesized from isovanillin). [1][3]
Benzyl Chloride	~46 ppm (CH ₂ -Cl)	Unreacted reagent used to form the ether linkage.[1][2][3]
Benzyl Alcohol	~65 ppm (CH ₂ -OH)	Hydrolysis of the benzyl chloride or reduction of the aldehyde.[1][2][3]
Aldehyde Oxidation	~170 ppm (COOH)	Oxidation of the aldehyde to carboxylic acid (common in air).[2]

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